3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
The compound 3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic molecule featuring a benzamide group connected to a pyrazolo[3,4-d]pyrimidine scaffold, with phenyl, oxo, and diethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide generally involves a multistep process. It might start with the preparation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions, followed by the introduction of the diethoxy and phenyl groups. Benzamide coupling is typically achieved through amide bond formation using reagents like coupling agents.
Industrial Production Methods: For industrial-scale production, optimizing reaction conditions and scaling up processes is crucial. This often involves high-yield synthesis techniques and purification processes like crystallization and chromatography to obtain the compound in pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions, including:
Oxidation: where electron-rich sites on the molecule are oxidized.
Reduction: involving the reduction of carbonyl groups.
Substitution: where functional groups may be replaced or modified under certain conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions.
Major Products Formed: The products formed depend on the type of reaction. For example, oxidation may yield more oxidized intermediates, while reduction could produce hydroxy derivatives.
Scientific Research Applications
Chemistry and Biology: In chemistry, it may be used as a building block for synthesizing more complex molecules. In biology, its structural features may enable it to interact with specific enzymes or receptors, making it useful in studies of biological pathways.
Industry: In industry, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which 3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exerts its effects is likely related to its ability to bind to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, influencing biological pathways.
Comparison with Similar Compounds
Unique Features: Compared to similar compounds, this molecule’s unique diethoxybenzamide structure may confer distinct binding properties and reactivity.
List of Similar Compounds
3,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
3,4-diethoxy-N-(4-oxo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Properties
IUPAC Name |
3,4-diethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-30-18-11-10-15(12-19(18)31-4-2)21(28)25-26-14-23-20-17(22(26)29)13-24-27(20)16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCRUJVQCLOCMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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